1-(4-Chloro-2-methylphenyl)-2,2-difluoroethanone 1-(4-Chloro-2-methylphenyl)-2,2-difluoroethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13549840
InChI: InChI=1S/C9H7ClF2O/c1-5-4-6(10)2-3-7(5)8(13)9(11)12/h2-4,9H,1H3
SMILES: CC1=C(C=CC(=C1)Cl)C(=O)C(F)F
Molecular Formula: C9H7ClF2O
Molecular Weight: 204.60 g/mol

1-(4-Chloro-2-methylphenyl)-2,2-difluoroethanone

CAS No.:

Cat. No.: VC13549840

Molecular Formula: C9H7ClF2O

Molecular Weight: 204.60 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Chloro-2-methylphenyl)-2,2-difluoroethanone -

Specification

Molecular Formula C9H7ClF2O
Molecular Weight 204.60 g/mol
IUPAC Name 1-(4-chloro-2-methylphenyl)-2,2-difluoroethanone
Standard InChI InChI=1S/C9H7ClF2O/c1-5-4-6(10)2-3-7(5)8(13)9(11)12/h2-4,9H,1H3
Standard InChI Key AGOKQMUZOBDUMB-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)Cl)C(=O)C(F)F
Canonical SMILES CC1=C(C=CC(=C1)Cl)C(=O)C(F)F

Introduction

1-(4-Chloro-2-methylphenyl)-2,2-difluoroethanone is an organic compound characterized by its unique molecular structure and reactivity. It is a derivative of ethanone, featuring a phenyl ring substituted with a chlorine atom at the para position and a methyl group at the ortho position relative to the carbonyl group. This compound also contains a difluoroethanone moiety, which contributes to its chemical behavior.

Synthesis of 1-(4-Chloro-2-methylphenyl)-2,2-difluoroethanone

The synthesis of this compound involves precise control over reaction conditions to optimize yield and minimize by-products. General steps include:

  • Starting Materials: A precursor containing the phenyl ring with appropriate substitutions (e.g., chloro and methyl groups).

  • Reaction Conditions:

    • Controlled temperature and pressure.

    • Use of fluorinating agents for introducing difluoro groups.

  • Analytical Techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy.

    • Mass Spectrometry (MS).

    • Infrared (IR) Spectroscopy.

These techniques confirm the purity and structural integrity of the synthesized compound.

Reactivity and Mechanisms

As a ketone, 1-(4-Chloro-2-methylphenyl)-2,2-difluoroethanone participates in various chemical reactions:

  • Nucleophilic Addition: The carbonyl group is reactive toward nucleophiles due to its electrophilic nature.

  • Halogen Influence: The chlorine and fluorine atoms modulate the electron density on the phenyl ring and carbonyl carbon, affecting reaction kinetics.

Kinetic Studies:

Kinetic data reveal insights into activation energies and reaction rates, which are crucial for understanding its behavior in diverse environments.

Applications

This compound has several scientific and industrial applications:

  • Chemical Synthesis: Used as an intermediate in synthesizing more complex organic molecules.

  • Research: Studied for its reactivity and potential applications in materials science or pharmaceuticals.

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